molecular formula C10H10N2O B1648069 3-(Azetidin-3-yloxy)benzonitrile

3-(Azetidin-3-yloxy)benzonitrile

Cat. No. B1648069
M. Wt: 174.2 g/mol
InChI Key: XAPUJMUHHTZKLO-UHFFFAOYSA-N
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Patent
US09067930B2

Procedure details

Trifluoroacetic acid (10 ml) is added to a solution of tert-butyl 3-(3-cyanophenoxy)azetidine-1-carboxylate a1-43 (260 mg, 0.95 mmol, 1 eq) in dichloromethane (10 ml). The reaction mixture is stirred for 2 hours at room temperature, then concentrated to dryness to afford 262.3 mg of crude 3-(azetidin-3-yloxy)benzonitrile a1-45 as an oil. This oil is used in the next step without any further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([C:10]1[CH:11]=[C:12]([CH:25]=[CH:26][CH:27]=1)[O:13][CH:14]1[CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15]1)#[N:9]>ClCCl>[NH:16]1[CH2:15][CH:14]([O:13][C:12]2[CH:11]=[C:10]([CH:27]=[CH:26][CH:25]=2)[C:8]#[N:9])[CH2:17]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(OC2CN(C2)C(=O)OC(C)(C)C)C=CC1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(C1)OC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 262.3 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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